molecular formula C21H21NO4 B6753799 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide

Cat. No.: B6753799
M. Wt: 351.4 g/mol
InChI Key: LDAOVOYEGCOGJD-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide is a complex organic compound that features a combination of benzodioxin and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and chromen intermediates, followed by their coupling through cyclopropanation and subsequent amidation reactions. Common reagents used in these steps include Grignard reagents, cyclopropanation agents like diazomethane, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests possible applications in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could lead to applications in fields such as materials science or nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide might include other benzodioxin or chromen derivatives, as well as compounds with similar structural motifs such as cyclopropane carboxamides.

Uniqueness

The uniqueness of this compound lies in its combination of benzodioxin and chromen structures, which may confer unique chemical reactivity and biological activity. Comparing its properties with those of similar compounds can help highlight its potential advantages and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21(22-15-9-14-3-1-2-4-18(14)26-12-15)17-11-16(17)13-5-6-19-20(10-13)25-8-7-24-19/h1-6,10,15-17H,7-9,11-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAOVOYEGCOGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)NC4CC5=CC=CC=C5OC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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